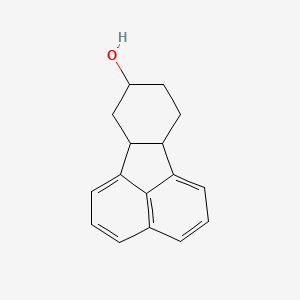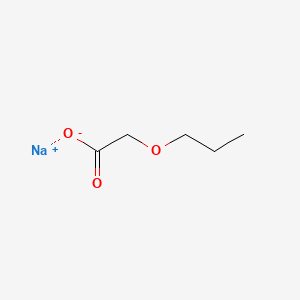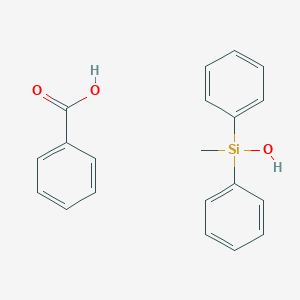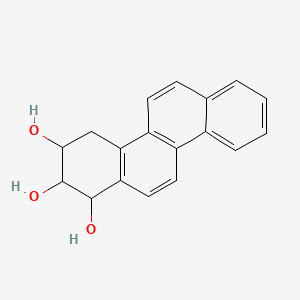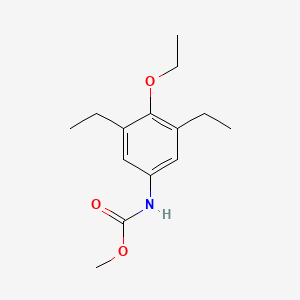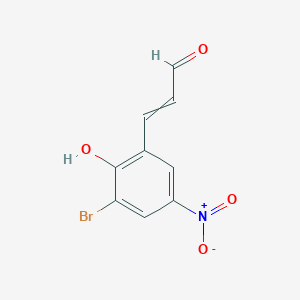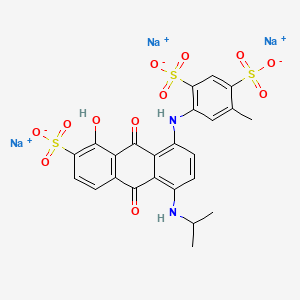
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of dihydrodiols It is derived from fluoranthene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the dihydroxylation of fluoranthene followed by esterification with benzoic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the dibenzoate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions:
Oxidation: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrodiol or other reduced forms.
Substitution: It can participate in substitution reactions where one or both of the benzoate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of fluoranthene quinones.
Reduction: Formation of the corresponding dihydrodiol.
Substitution: Formation of substituted fluoranthene derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology:
Biochemical Studies: The compound can be used to study the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
類似化合物との比較
trans-2,3-Dihydro-2,3-fluoranthenediol: The parent dihydrodiol compound without the benzoate ester groups.
Fluoranthene: The polycyclic aromatic hydrocarbon from which the dihydrodiol is derived.
Other Dihydrodiol Derivatives: Compounds with similar dihydrodiol structures but different substituents.
Uniqueness: trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate is unique due to the presence of the dibenzoate ester groups, which can influence its chemical reactivity and biological activity. The ester groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its parent dihydrodiol .
特性
CAS番号 |
83291-44-5 |
|---|---|
分子式 |
C30H20O4 |
分子量 |
444.5 g/mol |
IUPAC名 |
[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1 |
InChIキー |
GRWKGIOIODWTPX-XCZPVHLTSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


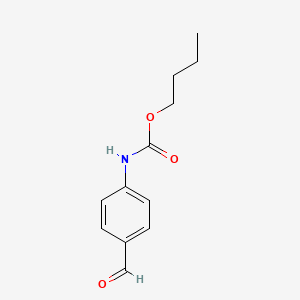
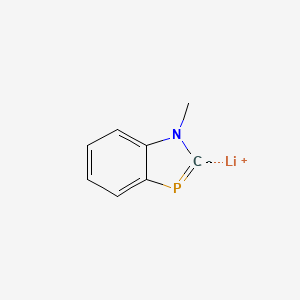
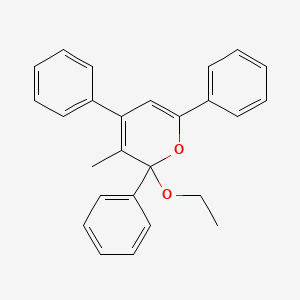
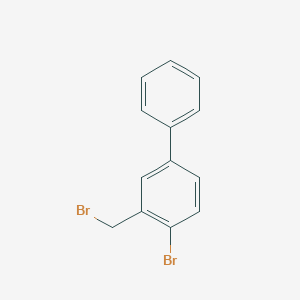

![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
